Furan-3-yl(3-isopropylphenyl)methanol
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Overview
Description
Furan-3-yl(3-isopropylphenyl)methanol is a chemical compound characterized by a furan ring fused to a phenyl group with an isopropyl substituent and a methanol group attached to the third carbon of the furan ring
Synthetic Routes and Reaction Conditions:
This compound can be synthesized through the reaction of furan-3-carboxaldehyde with 3-isopropylphenylmagnesium bromide (Grignard reagent) followed by reduction.
Another method involves the Friedel-Crafts acylation of furan-3-ol with 3-isopropylbenzoyl chloride, followed by reduction.
Industrial Production Methods:
Large-scale synthesis may involve optimized conditions to ensure high yield and purity, such as using specific catalysts and controlling reaction temperatures and pressures.
Types of Reactions:
Oxidation: this compound can be oxidized to form furan-3-carboxaldehyde.
Reduction: The compound can undergo reduction reactions to produce various derivatives.
Substitution: It can participate in electrophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for oxidation.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Lewis acids like aluminum chloride (AlCl3) are often used as catalysts.
Major Products Formed:
Oxidation: Furan-3-carboxaldehyde
Reduction: Various reduced derivatives depending on the specific conditions and reagents used.
Substitution: Substituted furan derivatives.
Scientific Research Applications
Chemistry: Furan-3-yl(3-isopropylphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Biology: Medicine: Research is ongoing to explore its potential as a therapeutic agent or in drug development. Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Furan-3-yl(3-isopropylphenyl)methanol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets or pathways to produce a therapeutic effect. The exact molecular targets and pathways would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Furan-3-carboxaldehyde: Similar structure but lacks the phenyl group.
3-Isopropylphenol: Lacks the furan ring.
Furan-3-ylmethanol: Lacks the isopropyl group on the phenyl ring.
Uniqueness: Furan-3-yl(3-isopropylphenyl)methanol is unique due to the combination of the furan ring and the isopropyl-substituted phenyl group, which can impart different chemical and biological properties compared to its similar compounds.
This compound's unique structure and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new uses and benefits in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
furan-3-yl-(3-propan-2-ylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-10(2)11-4-3-5-12(8-11)14(15)13-6-7-16-9-13/h3-10,14-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCFPKBKBYHMBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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